N-(3-methoxypropyl)naphthalene-2-sulfonamide
Description
N-(3-Methoxypropyl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene backbone substituted with a sulfonamide group at the 2-position and a 3-methoxypropyl chain attached to the nitrogen atom. For instance, highlights its use as part of a cobalt complex, sodium bis[...]-N-(3-methoxypropyl)benzenesulphonamidato(2-)]cobaltate(1-), indicating its role as a ligand in dye or coordination chemistry .
Properties
Molecular Formula |
C14H17NO3S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(3-methoxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-18-10-4-9-15-19(16,17)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3 |
InChI Key |
VJUYTHMVAFQSGT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-2-sulfonic acid.
Amidation: The naphthalene-2-sulfonic acid is then reacted with 3-methoxy-propylamine under controlled conditions to form naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide.
Industrial Production Methods
In an industrial setting, the production of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions, while the 3-methoxy-propyl amide group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Structure
The compound’s sulfonamide group and naphthalene backbone align it with other aromatic sulfonamides and naphthalene derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
- Sulfonamide vs. Imide : Unlike N-phenylsuccinimide (an imide), the sulfonamide group in the target compound offers enhanced hydrogen-bonding capacity and solubility in polar solvents .
- Substituent Effects : The 3-methoxypropyl chain may increase hydrophilicity compared to phenyl or alkyl groups in analogs like 2,6-diisopropylnaphthalene (log P ~4.5) .
Physicochemical Properties
- Solubility : The methoxypropyl substituent likely improves aqueous solubility relative to purely hydrophobic naphthalene derivatives (e.g., 1,8-naphthalic anhydride, log P ~2.2) .
- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than esters or anhydrides due to strong S=O and N–H bonds. This property is critical in polymer applications, as seen in N-phenylsuccinimide-based polyimides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
